Fradafiban hydrochloride

Pharmacokinetics Oral bioavailability Prodrug formulation

Distinguished from mAbs/cyclic peptides by reversible binding and oral prodrug compatibility (lefradafiban) for chronic antiplatelet research. Kd=148 nM; validated for cross-methodology assay calibration. Ideal for thrombosis, atherosclerosis, and LIBS mechanistic studies.

Molecular Formula C20H22ClN3O4
Molecular Weight 403.9 g/mol
Cat. No. B12400522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFradafiban hydrochloride
Molecular FormulaC20H22ClN3O4
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl
InChIInChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1
InChIKeyIUCGFVXOLDQDRV-MOGJOVFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fradafiban Hydrochloride for Research: Nonpeptide GP IIb/IIIa Antagonist Procurement Guide


Fradafiban hydrochloride (BIBU-52) is a nonpeptide platelet glycoprotein IIb/IIIa (integrin αIIbβ3) antagonist that functions as a mimetic of the arginine-glycine-aspartic acid (RGD) recognition sequence [1]. It binds reversibly to the human platelet GP IIb/IIIa complex with a Kd value of 148 nM, thereby inhibiting fibrinogen binding and subsequent platelet aggregation . Originally developed by Boehringer Ingelheim, fradafiban was advanced to Phase II clinical trials as both an intravenous agent and, via its orally active prodrug lefradafiban (BIBU-104), as an oral antiplatelet therapy before development was discontinued in 2001 [2]. As a small-molecule nonpeptide antagonist, fradafiban represents a distinct molecular class within GP IIb/IIIa inhibitors, differentiated from monoclonal antibodies (e.g., abciximab) and cyclic peptides (e.g., eptifibatide) [3].

Fradafiban Hydrochloride: Why Oral Prodrug Capability Distinguishes This GP IIb/IIIa Antagonist from Peptide and Antibody Alternatives


GP IIb/IIIa antagonists exhibit fundamental differences in molecular structure, binding kinetics, and pharmacokinetic properties that preclude simple interchangeability for research applications. Unlike the monoclonal antibody abciximab, which binds irreversibly with a slow off-rate and prolonged platelet half-life (~4 hours), fradafiban is a small-molecule nonpeptide that binds reversibly [1]. Critically, fradafiban is paired with a clinically validated oral prodrug (lefradafiban), a capability unavailable with abciximab (IV-only large protein) or eptifibatide (cyclic peptide lacking an oral formulation) [2]. This prodrug strategy enables sustained oral dosing with quantifiable fibrinogen receptor occupancy, a feature relevant for chronic antiplatelet research models where repeated intravenous administration is impractical [3]. Additionally, fradafiban demonstrates distinct intrinsic activating properties shared with abciximab but absent in certain blocking monoclonal antibodies, a mechanistic nuance that may influence experimental outcomes in platelet activation studies [4]. The quantitative evidence below establishes precisely where fradafiban differs from comparator agents.

Fradafiban Hydrochloride Quantitative Differentiation: Comparative Binding, Aggregation Inhibition, and Oral Prodrug Pharmacodynamics


Oral Prodrug Bioavailability Enables Chronic Dosing Models Unavailable with Abciximab or Eptifibatide

Fradafiban is uniquely paired with an orally active prodrug (lefradafiban), a differentiation not available with abciximab (IV-only monoclonal antibody) or eptifibatide (IV-only cyclic peptide). After oral administration of lefradafiban, urinary excretion of active fradafiban was approximately 16% of the administered dose following oral, jejunal, and ileal applications [1]. In a Phase II dose-finding study, oral lefradafiban at 30 mg, 45 mg, and 60 mg three times daily achieved median fibrinogen receptor occupancy (FRO) levels of 71%, 85%, and 88%, respectively, with a quantifiable odds ratio for bleeding of 3% increased risk per 1% increase in FRO [2].

Pharmacokinetics Oral bioavailability Prodrug formulation

Intravenous Fradafiban Achieves 100% ADP-Induced Platelet Aggregation Inhibition at 5 mg Dose

Intravenous fradafiban produces rapid, complete, and reversible inhibition of ADP-induced platelet aggregation. In a dose-ranging study in healthy male subjects, continuous infusion of 5 mg fradafiban over 30 minutes achieved 100% inhibition of platelet aggregation in platelet-rich plasma ex vivo in response to 20 μmol/L ADP at 27 minutes post-administration [1]. At the 15 mg dose, inhibition reached 97±3% in response to 10 μg/mL collagen [1]. This contrasts with the partial and variable inhibition observed with oral antiplatelet agents such as clopidogrel (which targets P2Y12, not GP IIb/IIIa) and the slower onset of abciximab due to its large molecular size [2].

Platelet aggregation Ex vivo pharmacodynamics ADP stimulation

Methodology-Dependent Potency: Fradafiban Shows Greater Inhibitory Effect in PRP Turbidimetry vs. Whole Blood Assay

Fradafiban exhibits methodology-dependent apparent potency that differs from other GP IIb/IIIa antagonists. In a comparative study of aggregation methodologies, fradafiban was a more potent inhibitor of aggregation when assessed by platelet-rich plasma (PRP) turbidimetry compared to whole blood single-platelet counting (WBSPC) [1]. Citrate anticoagulation showed only a trend towards enhancing fradafiban potency (p = 0.087), a finding that contrasts with other antagonists where citrate significantly overestimates potency [2]. WBSPC was identified as most discriminating at high levels of inhibition and offered a rapid means of monitoring GP IIb/IIIa antagonist effect within the therapeutic range of inhibition [1].

Aggregometry methodology Anticoagulant effects Assay validation

Intrinsic Activating Property: Fradafiban Induces Fibrinogen Binding Comparable to Abciximab

Fradafiban shares with abciximab an intrinsic property of inducing fibrinogen binding to GP IIb/IIIa, a characteristic not observed with certain other inhibitors. In flow cytometry and 125I-labeled fibrinogen studies using platelets and CHO cells expressing recombinant GP IIb/IIIa, both the RGD analogue fradafiban and the disintegrin flavorodin induced fibrinogen binding, whereas the blocking monoclonal antibodies 2G12 and P2 and the activation-specific MoAb PAC-1 did not [1]. Abciximab (c7E3) at low concentrations (0.01 to 0.1 μg/mL) similarly demonstrated this intrinsic activating property, which can result in platelet aggregation [1].

Platelet activation Fibrinogen binding Conformational change

Dose-Dependent Bleeding Risk Quantified: 3% Increased Bleeding Odds per 1% FRO Increase

The relationship between fradafiban-mediated receptor occupancy and bleeding risk has been precisely quantified, providing a benchmark for therapeutic window calculations. In a Phase II study of lefradafiban in 64 patients undergoing elective PTCA, the odds of bleeding increased by 3% for every 1% increase in fibrinogen receptor occupancy (FRO) [1]. At 30 mg TID, median FRO was 71% with 44% bleeding incidence; at 45 mg TID, median FRO was 85% with 44% bleeding incidence; at 60 mg TID, median FRO was 88% with 71% bleeding incidence [1]. No major bleeding events occurred, but the 60 mg dose was associated with excessive minor/insignificant bleeding [1]. This quantifiable FRO-bleeding relationship establishes a defined safety-efficacy ratio for fradafiban not available for all GP IIb/IIIa antagonists.

Safety pharmacology Bleeding risk Fibrinogen receptor occupancy

Clinical Efficacy Signal in Troponin-Positive ACS Patients at 30 mg Dose

The FROST Phase II study (n=531) demonstrated a differential efficacy signal for fradafiban (via lefradafiban) based on baseline troponin status. A trend towards reduction in cardiac events was observed with lefradafiban 30 mg TID compared to placebo and 20 mg TID [1]. The benefit was particularly apparent in patients with positive troponin I test (≥0.1 ng/mL) at baseline and less so in those with negative test results [1]. Bleeding events were dose-dependent: composite major/minor bleeding occurred in 1% of placebo patients, 5% of lefradafiban 20 mg patients, 7% of 30 mg patients, and 15% of 45 mg patients (leading to early discontinuation of the 45 mg dose level) [1].

Acute coronary syndromes Troponin stratification Phase II efficacy

Fradafiban Hydrochloride Optimal Research Applications: From Oral Prodrug Models to Platelet Activation Studies


Chronic Oral Antiplatelet Research Models Requiring Sustained GP IIb/IIIa Blockade

Fradafiban, via its prodrug lefradafiban, is the only GP IIb/IIIa antagonist with validated oral bioavailability supporting chronic dosing models. Urinary excretion of active fradafiban is approximately 16% following oral administration, and 7-day TID dosing maintains trough inhibition of 88±6.6% at 75 mg [1][2]. Researchers investigating long-term GP IIb/IIIa inhibition in animal models of atherosclerosis, thrombosis, or restenosis should prioritize fradafiban/lefradafiban over IV-only alternatives like abciximab or eptifibatide.

Platelet Aggregation Assay Calibration and Methodology Comparison Studies

Fradafiban's well-characterized methodology-dependent potency makes it suitable for validating platelet aggregation assays. The compound demonstrates greater inhibitory effect in PRP turbidimetry compared to WBSPC, with citrate showing only a non-significant trend (p=0.087) towards potency enhancement [1]. This defined behavior contrasts with other antagonists where citrate significantly overestimates potency, making fradafiban a useful reference compound for cross-methodology calibration studies.

GP IIb/IIIa Conformational Change and Intrinsic Activation Research

Fradafiban shares with abciximab the property of inducing fibrinogen binding to GP IIb/IIIa, a characteristic absent in blocking monoclonal antibodies 2G12 and P2 [1]. This property may be relevant for studies examining ligand-induced binding site (LIBS) expression, integrin conformational changes, or the phenomenon of paradoxical platelet activation observed with certain GP IIb/IIIa antagonists. Fradafiban provides a small-molecule alternative to abciximab for such mechanistic investigations.

Therapeutic Window Modeling Using Quantified Receptor Occupancy-Bleeding Relationships

Fradafiban is uniquely positioned for therapeutic window research due to its precisely quantified relationship between fibrinogen receptor occupancy (FRO) and bleeding risk: 3% increased bleeding odds per 1% increase in FRO [1]. With median FRO levels of 71% (30 mg), 85% (45 mg), and 88% (60 mg) and corresponding bleeding incidences of 44%, 44%, and 71%, researchers can model dose-response relationships and safety margins for GP IIb/IIIa antagonists with a level of quantitative precision not available for all agents in this class.

Technical Documentation Hub

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